Product packaging for 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine(Cat. No.:CAS No. 1537067-69-8)

2-{Imidazo[1,2-a]pyridin-2-yl}morpholine

Cat. No.: B2768251
CAS No.: 1537067-69-8
M. Wt: 203.245
InChI Key: MQODJTKXWKHERS-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-2-yl}morpholine (CAS 43170-96-3) is a nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry research . This chemical scaffold combines an imidazo[1,2-a]pyridine core, a privileged structure in drug discovery, with a morpholine ring, a moiety known to impart favorable physicochemical and metabolic properties . The imidazo[1,2-a]pyridine pharmacophore is a cornerstone in the development of novel therapeutic agents due to its wide spectrum of reported biological activities . Researchers are actively investigating derivatives of this scaffold for their potential as anticancer agents, with studies indicating their capability to regulate key cellular pathways such as phosphoinositide-3-kinase/mammalian target of rapamycin (PI3K/mTOR) and Akt/mTOR, and to act as inhibitors of tubulin polymerization . This makes the core structure a valuable partial structure for ongoing cancer drug development efforts . Furthermore, this class of compounds has also shown promise in research for antimicrobial, antiviral, and anti-inflammatory applications . The morpholine unit is frequently exploited in medicinal chemistry for its advantageous properties and is found in several approved drugs . The synthesis and derivatization of such fused heterocyclic molecules are a key focus in the search for new biologically active candidates . This product is intended for research purposes by qualified laboratory personnel only. It is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B2768251 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine CAS No. 1537067-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-5-14-8-9(13-11(14)3-1)10-7-12-4-6-15-10/h1-3,5,8,10,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODJTKXWKHERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Imidazo 1,2 a Pyridine Scaffold in Advanced Heterocyclic and Medicinal Chemistry

The imidazo[1,2-a]pyridine (B132010) core is a fused bicyclic system that has garnered immense attention from medicinal chemists due to its versatile biological activity. rsc.orgchemrxiv.org This scaffold is a key component in several commercially available drugs, underscoring its therapeutic relevance. rsc.org Its significance stems from a combination of favorable structural and electronic properties that allow for diverse interactions with biological targets.

The imidazo[1,2-a]pyridine nucleus is recognized for its wide spectrum of pharmacological activities, including but not limited to:

Anticancer Properties: A vast body of research has demonstrated the potent anti-proliferative effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. nih.govresearchgate.netnih.gov These compounds have been shown to inhibit key enzymes involved in cancer progression, such as kinases. nih.gov For instance, novel imidazo[1,2-a]pyridine derivatives have been investigated as covalent anticancer agents and have shown promise in targeting specific mutations in cancer cells. rsc.org

Antimicrobial and Antiviral Activity: The scaffold has been successfully utilized in the development of agents targeting a range of pathogens. mdpi.com Derivatives of imidazo[1,2-a]pyridine have demonstrated notable antibacterial and antifungal activities. nih.govcore.ac.uk

Anti-inflammatory Effects: Several studies have highlighted the anti-inflammatory potential of compounds bearing the imidazo[1,2-a]pyridine core.

Neurological Applications: The structural framework of imidazo[1,2-a]pyridine is also prevalent in compounds targeting the central nervous system, exhibiting anxiolytic and hypnotic properties.

The biological promiscuity of the imidazo[1,2-a]pyridine scaffold makes it a fertile ground for the design and synthesis of new therapeutic agents. chemrxiv.org Its rigid structure provides a well-defined orientation for appended functional groups, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Rationale for Research on Morpholine Containing Imidazo 1,2 a Pyridine Systems

The introduction of a morpholine (B109124) ring into a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The morpholine moiety, a saturated six-membered heterocycle containing both an amine and an ether functional group, imparts several advantageous characteristics.

The rationale for incorporating a morpholine ring into the imidazo[1,2-a]pyridine (B132010) system is multifaceted:

Improved Physicochemical Properties: Morpholine can significantly enhance the aqueous solubility and metabolic stability of a compound, which are crucial for oral bioavailability.

Favorable Pharmacokinetic Profile: The presence of the morpholine ring can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Enhanced Receptor Binding: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating stronger and more specific interactions with biological targets such as protein kinases. rsc.org

Structural Versatility: The morpholine ring can serve as a versatile linker or a terminal group, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity.

The strategic placement of the morpholine group at the 2-position of the imidazo[1,2-a]pyridine scaffold is a key area of investigation, as the substitution pattern on this heterocyclic system is known to profoundly influence its biological activity.

Overview of Current Research Trajectories for 2 Imidazo 1,2 a Pyridin 2 Yl Morpholine and Its Analogs

Established Synthetic Pathways for the Imidazo[1,2-a]pyridine Core with Morpholine Linkages

The formation of the fused heterocyclic system of imidazo[1,2-a]pyridine is a well-established area of organic synthesis. nih.gov The key challenge lies in the regioselective introduction of the morpholine group at the C2-position.

Traditional synthetic routes to imidazo[1,2-a]pyridines often involve the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. scielo.org.mx To synthesize the target molecule, this would necessitate a morpholine-containing α-halocarbonyl precursor. The general mechanism involves the initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl function.

Another approach involves the cyclization of open-chain precursors. For instance, a suitably substituted pyridine derivative bearing a side chain that includes a morpholine moiety and a reactive functional group can be induced to cyclize to form the imidazole (B134444) ring. google.com While specific examples for the direct synthesis of this compound via these methods are not extensively documented, the general principles of these reactions provide a viable synthetic strategy.

Starting MaterialsReaction TypeKey Features
2-Aminopyridine and a morpholine-containing α-halocarbonylCondensation/CyclizationTwo-step, one-pot synthesis of the core structure.
Substituted 2-aminopyridine with a morpholine-appended side chainIntramolecular CyclizationCan offer control over regioselectivity based on precursor design.

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules from simple starting materials in a single step, offering high atom economy and efficiency. mdpi.com The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR for the synthesis of imidazo-fused heterocycles. beilstein-journals.org While many GBBRs lead to substitution at the C3 position, careful selection of reactants can potentially direct substitution to the C2 position. For example, a three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide containing a morpholine moiety could theoretically yield the desired product, although this specific application is not widely reported. The versatility of MCRs allows for the generation of diverse libraries of compounds for biological screening. nih.gov

Reaction NameComponentsPotential for 2-Morpholino Substitution
Groebke-Blackburn-Bienaymé Reaction (GBBR)2-Aminopyridine, Aldehyde, IsocyanideSubstitution pattern is typically at C3, but modification of reactants could alter regioselectivity.

Modern synthetic chemistry has seen a surge in the development of both metal-catalyzed and metal-free reactions for the construction of heterocyclic systems. researchgate.net Copper-catalyzed reactions, for instance, have been employed in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners. organic-chemistry.orgnih.gov A plausible route to this compound could involve the copper-catalyzed coupling of a 2-halo-imidazo[1,2-a]pyridine with morpholine. acs.org

Transition-metal-free approaches are also gaining traction due to their environmental and economic advantages. rsc.orgbohrium.com These methods often rely on the use of unique reagents or reaction conditions to facilitate the desired transformations. For example, elemental sulfur has been used to initiate the oxidative annulation of 2-aminopyridines and aldehydes to form imidazo[1,2-a]pyridines. rsc.org The incorporation of a morpholine-containing aldehyde in such a reaction could provide a direct route to the target compound.

Catalyst TypeGeneral ApproachExample
CopperC-N cross-couplingCoupling of 2-chloro-imidazo[1,2-a]pyridine with morpholine.
PalladiumC-N cross-couplingBuchwald-Hartwig amination of a 2-halo-imidazo[1,2-a]pyridine with morpholine.
Metal-FreeOxidative annulationReaction of a 2-aminopyridine with a morpholine-containing aldehyde in the presence of an oxidant.

Functionalization and Derivatization of the this compound Scaffold

Once the core structure is assembled, further modifications can be made to either the imidazo[1,2-a]pyridine moiety or the morpholine ring to modulate the compound's properties.

The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. The C3 position is generally the most reactive site for electrophilic attack. researchgate.net However, the presence of the morpholine group at the C2 position may influence the regioselectivity of subsequent reactions. nih.gov

Direct C-H functionalization has become a powerful strategy for the late-stage modification of heterocyclic compounds. mdpi.com Visible light-induced photocatalysis has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, primarily at the C3 and C5 positions. mdpi.com Applying these methods to the 2-morpholino-substituted scaffold could lead to the introduction of a wide range of functional groups. For instance, C3-formylation, -alkoxycarbonylation, and -aminoalkylation have been achieved on the parent imidazo[1,2-a]pyridine ring system. mdpi.com

Reaction TypePositionReagents/Conditions
Electrophilic HalogenationC3N-Halosuccinimide
Friedel-Crafts AcylationC3Acyl chloride, Lewis acid
C-H ArylationC3, C5Aryl halides, metal catalyst
Photocatalytic AlkylationC3, C5Alkyl radical precursors, photocatalyst, visible light

The morpholine ring itself can be a site for further derivatization, although this is less commonly explored in the context of the this compound scaffold. The secondary amine within the morpholine ring is a key functional handle. However, in the target compound, this nitrogen is tertiary, linking the ring to the imidazo[1,2-a]pyridine core. Therefore, modifications would likely target the carbon atoms of the morpholine ring.

Synthetic strategies for creating substituted morpholines often involve multi-step sequences starting from chiral amino alcohols or through intramolecular cyclization of appropriately functionalized precursors. e3s-conferences.orgresearchgate.net These methods could potentially be adapted to modify a pre-existing 2-morpholino-imidazo[1,2-a]pyridine, for example, by functionalizing the morpholine ring prior to its attachment to the heterocyclic core. The introduction of substituents on the morpholine ring can significantly impact the molecule's conformation and its interactions with biological targets. researchgate.netthieme-connect.com

Modification StrategyTargetPotential Outcome
Use of substituted morpholine precursorsC-atoms of morpholineIntroduction of alkyl, aryl, or other functional groups on the morpholine ring.
Ring-opening and re-closing strategiesMorpholine ring itselfAlteration of the morpholine ring to other heterocyclic systems.

Green Chemistry Principles in Synthetic Route Design

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with a morpholine substituent, has increasingly incorporated green chemistry principles to minimize environmental impact and enhance efficiency. Key strategies include the use of one-pot multicomponent reactions, microwave-assisted synthesis, and the utilization of environmentally benign solvents and catalysts. nih.govmdpi.com

One-pot multicomponent reactions (MCRs) represent a significant advancement in the green synthesis of imidazo[1,2-a]pyridines. mdpi.com These reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste, energy consumption, and reaction time. mdpi.com The use of green catalysts, such as ammonium (B1175870) chloride, in these reactions further enhances their eco-friendly nature. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net Solvent-free microwave-assisted reactions have also been developed, further aligning the synthesis with the principles of green chemistry.

The choice of solvent is another critical aspect of green synthetic design. Researchers have explored the use of water, ethanol, and other green solvents to replace hazardous organic solvents traditionally used in these syntheses. acs.orgresearchgate.net Ultrasound-assisted synthesis in aqueous media has also been reported as a green and efficient method for preparing imidazo[1,2-a]pyridine derivatives. nih.gov The use of recoverable and reusable catalysts, such as certain clays (B1170129) and biocatalysts, is another strategy employed to improve the sustainability of these synthetic routes. acs.org

Table 1: Application of Green Chemistry Principles in the Synthesis of Imidazo[1,2-a]pyridine Analogs

Green Chemistry PrincipleApplication in SynthesisBenefits
Atom Economy Multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé)High efficiency, reduced waste
Use of Safer Solvents Utilization of water, ethanol, and ionic liquidsMinimized environmental pollution
Energy Efficiency Microwave-assisted synthesis, ultrasound-assisted synthesisShorter reaction times, lower energy consumption
Catalysis Use of recoverable and reusable catalysts (clays, biocatalysts)Reduced catalyst waste and cost

Reaction Mechanisms and Kinetic Studies in Synthesis of this compound Analogs

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound analogs and for the rational design of new synthetic routes. The formation of the imidazo[1,2-a]pyridine scaffold typically involves the reaction of a 2-aminopyridine derivative with a suitable electrophile.

A common mechanistic pathway involves the initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on an electrophilic carbon, often from an α-haloketone or a related species. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. nih.gov For instance, in a copper-catalyzed aerobic oxidative synthesis, a plausible mechanism proceeds through a catalytic Ortoleva-King reaction. nih.gov

In the context of synthesizing 2-substituted analogs, including those with a morpholine moiety, the mechanism can involve the ring-opening of an epoxide by 2-aminopyridine. The reaction of an asymmetric epoxide with a nucleophile like 2-aminopyridine can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions. In acidic media, the reaction tends to have more SN1 character, with the nucleophile attacking the more substituted carbon of the protonated epoxide. Conversely, under basic or neutral conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon.

Kinetic studies, while not extensively reported for the specific synthesis of this compound, are essential for elucidating these mechanisms. Such studies would involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters. This information provides valuable insights into the transition state of the rate-determining step and helps in optimizing reaction conditions for improved yield and selectivity.

Table 2: Plausible Mechanistic Steps in the Synthesis of Imidazo[1,2-a]pyridine Analogs

StepDescriptionKey Intermediates
1. Activation Protonation or coordination of the electrophile (e.g., epoxide) to a catalyst.Activated electrophile complex
2. Nucleophilic Attack Attack of the 2-aminopyridine nitrogen on the activated electrophile.Acyclic addition product
3. Intramolecular Cyclization Ring closure to form the five-membered imidazole ring.Dihydroimidazo[1,2-a]pyridinium intermediate
4. Aromatization Elimination of a leaving group (e.g., water) to form the aromatic product.Imidazo[1,2-a]pyridine

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

As of the current literature review, specific single crystal X-ray diffraction data for the compound this compound has not been reported. However, crystallographic studies on analogous imidazo[1,2-a]pyridine derivatives provide a framework for predicting the likely molecular geometry and packing of this compound.

Studies on similar structures reveal that the imidazo[1,2-a]pyridine core is typically planar. For derivatives with substituents at the 2-position, the torsion angles between the bicyclic system and the substituent are of particular interest. It is anticipated that in a crystalline state, the morpholine ring would adopt a stable chair conformation. The packing of molecules in the crystal lattice would be governed by intermolecular forces such as hydrogen bonds (potentially involving the morpholine oxygen and pyridine ring hydrogens) and π-π stacking interactions between the aromatic imidazo[1,2-a]pyridine rings.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation and Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for confirming the covalent structure and investigating the conformational dynamics of molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core and the morpholine ring. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being indicative of their positions. A characteristic singlet for the H-3 proton of the imidazole ring would also be expected. The protons of the morpholine ring would appear more upfield, likely as two multiplets corresponding to the axial and equatorial protons adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine system would confirm the fused ring structure.

While specific spectral data for this compound is not widely published in peer-reviewed literature, representative data for closely related 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives are available and can be used for comparative purposes.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Imidazo[1,2-a]pyridine Core

Proton Position Expected Chemical Shift Range (ppm) Multiplicity
H-3 ~7.8 Singlet
H-5 ~8.1 Doublet
H-6 ~6.8 Triplet
H-7 ~7.2 Triplet

Note: These are generalized expected values based on similar structures. Actual values for the target compound may vary.

Mass Spectrometric Techniques for Precise Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of its elemental composition.

The Electron Ionization (EI-MS) spectrum of related imidazo[1,2-a]pyridine derivatives often shows a prominent molecular ion peak (M+), which is indicative of the stability of the aromatic core. The fragmentation pathways would likely involve the cleavage of the morpholine ring and the bond connecting it to the imidazo[1,2-a]pyridine system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Verification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretches from the imidazo[1,2-a]pyridine ring are expected around 3100 cm⁻¹.

C=C and C=N stretching: Vibrations corresponding to the aromatic ring system would appear in the 1600-1450 cm⁻¹ region.

C-O-C stretching: A strong band corresponding to the ether linkage in the morpholine ring.

C-N stretching: Bands associated with the amine in the morpholine ring and the imidazole ring.

These spectral features would collectively confirm the presence of the key functional moieties within the molecule.

Computational Methods for Correlating Spectroscopic Data with Molecular Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for correlating experimental spectroscopic data with the theoretical molecular structure. DFT calculations can be used to predict the optimized geometry of this compound.

Furthermore, these computational models can simulate NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic transitions. By comparing the computationally predicted spectra with the experimental data, a detailed and validated understanding of the compound's structure and electronic properties can be achieved. Such studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown good agreement between calculated and experimental data.

Theoretical and Computational Investigations of 2 Imidazo 1,2 a Pyridin 2 Yl Morpholine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic properties of molecules. scirp.orgnih.gov These methods provide detailed insights into molecular geometry, orbital energies, and charge distribution, which are essential for predicting chemical reactivity and stability. Typically, calculations for imidazo[1,2-a]pyridine (B132010) derivatives are performed using a functional like B3LYP combined with a basis set such as 6-311G++(d,p) to ensure accurate results. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and lower stability. scirp.org

For 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine, the HOMO is expected to be distributed over the electron-rich imidazo[1,2-a]pyridine ring system, particularly the imidazole (B134444) moiety. The LUMO, conversely, would likely be located over the pyridine (B92270) part of the fused ring. Analysis of related imidazo[1,2-a]pyridine N-acylhydrazone derivatives showed energy gaps ranging from 2.49 eV to 3.91 eV, indicating that substitutions can significantly tune the reactivity of the core scaffold. scirp.org

Table 1: Illustrative FMO Parameters for Related Imidazo[1,2-a]pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Derivative 9j-5.73-3.242.49 scirp.org
Derivative 9e-6.64-2.733.91 scirp.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). scirp.org

In the case of this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the morpholine (B109124) ring, identifying these as the primary sites for electrophilic attack. Conversely, the hydrogen atoms on the pyridine and morpholine rings would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack. scirp.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge transfer (delocalization) effects within a molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for molecular stability.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations are essential for understanding its conformational flexibility, the stability of different conformers, and its interactions with solvent molecules. These simulations can reveal how the molecule behaves in a biological environment, such as in an aqueous solution.

Simulations of related imidazo[1,2-a]pyridine derivatives have been performed for up to 100 nanoseconds to assess the stability of ligand-protein complexes. nih.gov Such simulations track metrics like the Root Mean Square Deviation (RMSD) to evaluate the stability of the molecule's conformation and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. openpharmaceuticalsciencesjournal.com For this compound, MD simulations would clarify the rotational freedom around the bond connecting the morpholine ring to the imidazopyridine core and how solvent interactions, particularly hydrogen bonding with water, influence its preferred three-dimensional structure.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is critical in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in many biologically active compounds, and its derivatives have been docked against a wide array of protein targets. nih.govmdpi.com

By performing molecular docking studies, it is possible to predict the binding modes and estimate the binding affinity of this compound with various biological macromolecules. The morpholine group is often incorporated into drug candidates to improve pharmacokinetic properties. Docking studies on similar imidazo[1,2-a]pyridine derivatives have identified potential interactions with key amino acid residues in the active sites of various enzymes and receptors.

For instance, different derivatives have been studied as inhibitors of targets such as KRASG12D, pantothenate synthetase, and NF-κB, and as modulators of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govresearchgate.netnih.gov Docking simulations typically reveal key interactions like hydrogen bonds, hydrophobic interactions, and pi-cation interactions that stabilize the ligand-protein complex. A docking study of this compound against a relevant target would likely show the morpholine oxygen and pyridine nitrogen acting as hydrogen bond acceptors, while the fused aromatic ring system could engage in hydrophobic or π-stacking interactions.

Table 2: Potential Protein Targets for Imidazo[1,2-a]pyridine Derivatives Investigated via Molecular Docking

Protein TargetPDB IDTherapeutic AreaKey Interacting Residues (Examples)Reference
Pantothenate Synthetase3IVXAntimycobacterialGly158, Met195, Pro38, Hie47 researchgate.net
Enoyl Acyl Carrier Protein Reductase4TZKAntimycobacterial- nih.gov
KRASG12D-Anticancer- nih.gov
NF-κB p50 Subunit-Anti-inflammatory, AnticancerArg54, Tyr57, Glu60, Lys241 nih.gov
Oxidoreductase-Anticancer (Breast)His222, Tyr216, Lys270 researchgate.net

Homology Modeling of Relevant Protein Targets for Binding Site Characterization

In the field of drug discovery, understanding the interaction between a small molecule and its protein target is fundamental. While experimental methods like X-ray crystallography and NMR spectroscopy are the gold standard for determining a protein's 3D structure, these techniques are not always feasible for every protein of interest nih.gov. When an experimental structure is unavailable, homology modeling, also known as comparative modeling, serves as a powerful computational tool to predict the 3D structure of a target protein nih.govnih.gov. This method is particularly relevant for investigating the binding mechanisms of compounds from the imidazo[1,2-a]pyridine class, including this compound.

The principle of homology modeling is based on the observation that proteins with similar amino acid sequences tend to adopt similar 3D structures. The process involves using the known experimental structure of a homologous protein (the "template") to build a model of the target protein's sequence (the "target") nih.gov. The key steps in this process are:

Template Identification: The first step is to search for proteins with known structures that have a significant sequence similarity to the target protein, typically using databases like the Protein Data Bank (PDB).

Sequence Alignment: The target protein's amino acid sequence is aligned with the template's sequence. The quality of this alignment is critical for the accuracy of the final model.

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. This involves building the backbone and side chains of the target protein.

Model Refinement and Validation: The generated model undergoes energy minimization to resolve any structural clashes or unrealistic geometries. The quality of the final model is then assessed using various validation tools, such as Ramachandran plots, which evaluate the stereochemical quality of the protein backbone benthamdirect.comresearchgate.net.

A practical application of this methodology was demonstrated in the study of potential anti-tubercular agents from the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) series nih.govnih.gov. Researchers identified the cytochrome b subunit of the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis as a promising drug target nih.gov. However, the crystal structure for this protein had not been reported in the PDB nih.govnih.gov. To overcome this, they constructed a homology model of the M. tuberculosis QcrB protein using the experimentally determined X-ray structure of QcrB from a related species, M. smegmatis, as the template nih.govnih.gov.

Once the homology model was built and validated, it was used for molecular docking simulations to analyze the theoretical binding affinities and modes of various imidazo[1,2-a]pyridine derivatives nih.govnih.gov. These simulations provided detailed insights into the active site of the QcrB protein, revealing key amino acid residues involved in hydrophobic and hydrogen bond interactions with the ligands nih.gov. This structural insight is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity nih.govnih.gov. Similarly, homology modeling has been applied to other targets for imidazo[1,2-a]pyridine derivatives, such as the F1F0 ATP synthase, to guide the design of new inhibitors benthamdirect.comresearchgate.net.

In Silico Assessment of Molecular Descriptors Relevant to Biological Research

In early-stage drug discovery, in silico methods are extensively used to predict the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This computational screening allows researchers to prioritize compounds with favorable drug-like characteristics long before resource-intensive in vitro and in vivo testing begins. For novel compounds like this compound and its analogs, the assessment of key molecular descriptors is a critical step in evaluating their potential as orally bioavailable drugs benthamdirect.comnih.gov.

One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five wikipedia.orgdrugbank.comyoutube.com. Formulated by Christopher A. Lipinski, this rule of thumb identifies physicochemical properties that are common among most orally active drugs wikipedia.org. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria wikipedia.orgdrugbank.comyoutube.com:

Molecular Mass (MW): Less than 500 Daltons.

Log P (Octanol-water partition coefficient): Not greater than 5.

Hydrogen Bond Donors (HBD): No more than 5 (counted as the sum of -NH and -OH groups).

Hydrogen Bond Acceptors (HBA): No more than 10 (counted as the sum of nitrogen and oxygen atoms).

These parameters influence a molecule's ability to be absorbed and distributed in the body. For instance, lower molecular weight and moderate lipophilicity (Log P) are associated with better passive diffusion across cell membranes wikipedia.orgtaylorandfrancis.com. The number of hydrogen bond donors and acceptors affects a compound's solubility and its ability to form hydrogen bonds with biological macromolecules youtube.comresearchgate.net. Computational tools can rapidly calculate these and other descriptors for large libraries of compounds, helping to filter out molecules with undesirable properties.

The table below presents a representative set of molecular descriptors that are typically evaluated for imidazo[1,2-a]pyridine derivatives to assess their drug-likeness based on Lipinski's Rule of Five and other relevant physicochemical properties.

Molecular DescriptorSignificance in Drug DiscoveryTypical Range (Lipinski's Rule)
Molecular Weight (MW) Influences size-dependent absorption and diffusion.≤ 500 Da
LogP Measures lipophilicity, affecting solubility and membrane permeability.≤ 5
Hydrogen Bond Donors (HBD) Impacts solubility and receptor binding.≤ 5
Hydrogen Bond Acceptors (HBA) Impacts solubility and receptor binding.≤ 10
Topological Polar Surface Area (TPSA) Predicts membrane permeability and transport properties.< 140 Ų
Number of Rotatable Bonds Relates to conformational flexibility and binding entropy.≤ 10

Beyond these classical descriptors, more advanced computational studies involving Density Functional Theory (DFT) can provide deeper insights into the electronic properties of a molecule nih.govacs.org. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are used to characterize the chemical reactivity and stability of a compound nih.gov. Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated to identify regions of a molecule that are rich or poor in electrons, which is crucial for understanding drug-receptor interactions nih.gov. Such comprehensive in silico profiling is an indispensable part of modern medicinal chemistry, guiding the selection and optimization of promising drug candidates from the imidazo[1,2-a]pyridine scaffold.

Molecular Interaction and Biological Target Identification

Investigation of Cellular and Subcellular Modulatory Mechanisms

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold exert their biological effects by modulating a variety of crucial cellular and subcellular signaling pathways. These compounds are recognized for their ability to influence cell survival, inflammation, and metabolic processes through interaction with key regulatory networks.

Studies have shown that certain imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.gov Inhibition of this pathway can lead to the induction of intrinsic apoptosis. nih.gov Another critical pathway modulated by this class of compounds is the STAT3/NF-κB signaling cascade. nih.gov For instance, a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, was found to suppress the phosphorylation of STAT3 and diminish the DNA-binding activity of NF-κB in breast and ovarian cancer cells. nih.gov This modulation leads to downstream effects, including the suppression of inflammatory enzymes like iNOS and COX-2 and changes in the expression of apoptosis-related proteins such as Bax and Bcl-2. nih.gov

The subcellular targets of these compounds can be remarkably distinct, even between structurally similar derivatives. Chemogenomic profiling in Saccharomyces cerevisiae revealed that a 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine derivative primarily disrupts mitochondrial function and electron transport. nih.gov In contrast, a closely related imidazo[1,2-a]pyrimidine (B1208166) analog acts as a DNA poison, causing damage to nuclear DNA. nih.gov These distinct modes of action were also observed in human cells, indicating that subtle structural changes dramatically alter the compound's intracellular targeting. nih.gov Furthermore, some derivatives have been proposed to target QcrB, the b subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, thereby disrupting ATP homeostasis. nih.gov

Enzymatic Assays for Specific Target Inhibition or Activation Profiles

Enzymatic assays have been instrumental in identifying specific molecular targets of imidazo[1,2-a]pyridine derivatives. These compounds have demonstrated inhibitory activity against several key enzyme families, most notably protein kinases and cholinesterases.

Kinase Interaction and Inhibition Studies

The imidazo[1,2-a]pyridine scaffold is a well-established framework for the development of potent protein kinase inhibitors, targeting various members of the human kinome that are often dysregulated in diseases like cancer. nih.govresearchgate.netnih.gov

One of the most significant targets is the PI3K/Akt/mTOR pathway. nih.gov A potent dual PI3K/mTOR inhibitor based on the imidazo[1,2-a]pyridine structure demonstrated excellent kinase selectivity with an IC₅₀ value of 0.20 nM against PI3K and 21 nM against mTOR. nih.gov Other derivatives have been specifically optimized as PI3Kα inhibitors, with one compound showing an IC₅₀ of 1.94 nM and inducing cell cycle arrest and apoptosis in cancer cells. mdpi.comsemanticscholar.org The scaffold has also been utilized to develop inhibitors for the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and DNA-dependent protein kinase (DNA-PK). nih.govnih.gov

Furthermore, screening of imidazo[1,2-a]pyridine libraries has identified compounds that inhibit other kinases, such as DYRK1A and CLK1, with micromolar efficacy. researchgate.net

Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives Against Various Kinases
Compound Class/DerivativeTarget KinaseIC₅₀ ValueReference
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamidePI3K0.20 nM nih.gov
2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamidemTOR21 nM nih.gov
Derivative 13k (6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline series)PI3Kα1.94 nM mdpi.comsemanticscholar.org
Derivative 4c (Imidazo[1,2-a]pyridines series)CLK10.7 µM researchgate.net
Derivative 4c (Imidazo[1,2-a]pyridines series)DYRK1A2.6 µM researchgate.net
General ClassIGF-1RActivity Confirmed nih.gov
Imidazo[4,5-c]pyridine-2-one seriesDNA-PKnM Activity nih.gov

Other Enzyme Class Modulation (e.g., Cholinesterases)

Beyond kinases, imidazo[1,2-a]pyridine derivatives have been shown to modulate other classes of enzymes. As part of their anti-inflammatory mechanism, certain derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov

Receptor Binding Studies and Ligand-Receptor Interaction Dynamics

The versatility of the imidazo[1,2-a]pyridine scaffold extends to interactions with cell surface and nuclear receptors. Research has focused on designing derivatives that can act as selective ligands for specific receptor subtypes.

A notable example is the development of novel imidazo[1,2-a]pyridines as ligands for melatonin (B1676174) receptors (MT1 and MT2). researchgate.net Structure-activity relationship studies revealed that an ethanamide side chain at the C-3 position of the scaffold was crucial for binding. One derivative, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide, demonstrated high affinity for both MT1 and MT2 receptors, with Kᵢ values in the nanomolar range. researchgate.net

Binding Affinity of an Imidazo[1,2-a]pyridine Derivative for Melatonin Receptors
CompoundTarget ReceptorBinding Affinity (Kᵢ)Reference
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamideMT128 nM researchgate.net
MT28 nM researchgate.net

Protein-Ligand Complex Characterization (e.g., Co-crystallography, Biophysical Methods)

The characterization of complexes formed between imidazo[1,2-a]pyridine-based ligands and proteins or metal ions provides critical insights into their mechanism of action. While co-crystallography data for the specific compound 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine is not available, related studies highlight the methodologies used.

Molecular docking studies have been employed to predict the binding modes of these ligands with their protein targets. For example, the interaction between an imidazo[1,2-a]pyridine derivative and the NF-κB p50 protein was investigated using AutoDock software to understand its anti-inflammatory effects. nih.gov

Furthermore, the imidazo[1,2-a]pyridine scaffold has been incorporated into more complex ligand structures for coordination chemistry. Iron(II) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have been synthesized and characterized using biophysical methods, including X-ray diffraction. researchgate.netnih.gov These studies revealed details of the coordination geometry and the formation of solvated single crystals, demonstrating how the ligand framework interacts with a metal center. researchgate.netnih.gov

Investigation of Interactions with Nucleic Acids and Other Biomolecules

Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interact directly with nucleic acids. These interactions can range from non-covalent binding to causing significant DNA damage, contributing to their cytotoxic effects.

Studies have demonstrated that some steroidal imidazo[1,2-a]pyridines can bind to DNA through electrostatic and hydrophobic interactions. researchgate.net Binding constants (Kb) for these interactions have been determined, with values in the range of 10⁴ M⁻¹. researchgate.net Molecular docking simulations suggest that these compounds preferentially bind to the minor groove of the DNA helix. researchgate.net In addition to binding, these steroidal derivatives have also been shown to induce concentration-dependent DNA cleavage. researchgate.net

Other research using gold(III) metal complexes of imidazo[1,2-a]pyridine derivatives suggests an intercalative mode of binding with DNA, supported by UV-visible absorption titration and viscosity measurement studies. nih.gov A closely related compound, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, was identified as a DNA poison that causes nuclear DNA damage, activating DNA repair pathways. nih.gov

DNA Binding Constants for Steroidal Imidazo[1,2-a]pyridine Derivatives
Compound DerivativeBinding Constant (Kₑ)Reference
Compound 42.35 × 10⁴ M⁻¹ researchgate.net
Compound 53.71 × 10⁴ M⁻¹ researchgate.net
Compound 63.24 × 10⁴ M⁻¹ researchgate.net

Structure Activity Relationship Sar Studies of 2 Imidazo 1,2 a Pyridin 2 Yl Morpholine Analogs

Impact of Substituents on Molecular Recognition and Target Affinity

Substitutions on both the imidazo[1,2-a]pyridine (B132010) core and its appendages play a critical role in determining target affinity and molecular recognition. The nature, position, and size of these substituents can drastically alter the biological activity.

Substitutions at the C2 Position: The C2 position is a common site for modification. The morpholine (B109124) ring in 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine contributes key properties, including a hydrogen bond acceptor (oxygen atom) and a potential site for protonation (tertiary amine), which can enhance water solubility while maintaining necessary lipophilicity. vulcanchem.com Studies on other C2-substituted analogs show varied effects:

Aromatic and Heteroaromatic Rings: The introduction of a 4-fluorophenyl group at the C2 position has been associated with potent anticonvulsant activity. nih.gov In the context of anticancer agents, hybrids of imidazo[1,2-a]pyridine and oxadiazole at C2 have shown high potency against lung cancer cell lines. nih.gov

Alkyl and Functionalized Chains: Replacing aromatic rings with smaller alkyl chains or functionalized groups like phenylacrylonitrile can modulate activity. For instance, an unsubstituted imidazo[1,2-a]pyridinyl-β-acrylonitrile showed potent antifungal activity against Candida albicans. jmchemsci.com The displacement of the nitrile group from the β to the α position, however, decreased efficacy significantly, highlighting the sensitivity of the target interaction to substituent placement. jmchemsci.com

Substitutions on the Imidazo[1,2-a]pyridine Core: Modifications to the fused ring system are pivotal for optimizing activity.

Positions C5, C6, C7, and C8: Halogenation at the C6 position, such as with iodine or bromine, has been shown to produce high-affinity ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.govwustl.edu In studies of Nek2 inhibitors for cancer, substitutions at the C7 position with groups like morpholine or piperidine (B6355638) were explored, with compound 28e (structure not fully detailed in the abstract) showing an IC50 of 38 nM. documentsdelivered.com For anticholinesterase activity, a methyl substituent at the C8 position (referred to as R4 in the study) of a 2-biphenyl analog resulted in the strongest AChE inhibition (IC50 = 79 µM). nih.gov

The following table summarizes the observed impact of various substituents on the biological activity of imidazo[1,2-a]pyridine analogs.

PositionSubstituentResulting Biological ActivityTarget/Assay
C2 4-FluorophenylPotent anticonvulsant activityin vivo MES and scPTZ
C2 PhenylacrylonitrilePotent anticandidosis agentCandida albicans
C6 Iodine / BromineHigh binding affinityβ-amyloid plaques
C7 Morpholine / PiperidinePotent proliferation inhibitionNek2 / MGC-803 cells
C8 Methyl (on 2-biphenyl analog)Strongest AChE inhibition in seriesAcetylcholinesterase (AChE)

Stereochemical Influences on Biological Interactions

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. For this compound, a chiral center exists at the C2 position of the morpholine ring. Consequently, the compound can exist as two enantiomers (R and S isomers).

Recent research has highlighted the importance of stereochemistry in this scaffold, with the development of methods for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov These studies, which achieve high enantioselectivity using a chiral phosphoric acid catalyst, underscore that biological systems can differentiate between stereoisomers of this class of compounds, and that controlling stereochemistry is a key aspect of designing potent and selective agents. nih.gov Therefore, the investigation into the synthesis and biological evaluation of the individual R and S isomers of this compound is an essential step for any future drug development efforts.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific target. Several pharmacophore models have been developed for various biological activities of imidazo[1,2-a]pyridine derivatives. nih.gov

For antimycobacterial agents based on the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, a five-featured common pharmacophore hypothesis, HHPRR, was generated. openpharmaceuticalsciencesjournal.com This model consists of:

Two hydrophobic features (H)

One positively ionizable feature (P)

Two aromatic rings (R)

The this compound structure aligns well with such models. The imidazo[1,2-a]pyridine core can satisfy the requirements for aromatic and hydrophobic features. The nitrogen atom in the imidazole (B134444) ring or the morpholine ring could represent the positively ionizable feature upon protonation. The oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, a feature often found in pharmacophore models for kinase inhibitors and other targets.

These ligand-based models are instrumental in designing new analogs. By using the pharmacophore as a template, novel molecules can be designed to include the key features in the correct spatial orientation, increasing the probability of desired biological activity. This approach facilitates the virtual screening of compound libraries and guides the synthesis of new derivatives with improved potency and selectivity. nih.govopenpharmaceuticalsciencesjournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This predictive model can then be used to estimate the activity of newly designed, unsynthesized molecules.

For imidazo[1,2-a]pyridine analogs, 3D-QSAR studies have been successfully applied to build predictive models for antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net In one such study, an atom-based 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide analogs. The model demonstrated strong statistical significance and predictive power, with a high correlation coefficient (R² = 0.9181) for the training set and a good cross-validation coefficient (Q² = 0.6745) for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net

The results of such a 3D-QSAR analysis are often visualized as contour maps, which indicate regions around the aligned molecules where certain physicochemical properties are predicted to enhance or diminish biological activity.

Favorable Regions: These maps can highlight areas where bulky, electron-withdrawing, or hydrogen-bond donor/acceptor groups would be beneficial for activity.

Unfavorable Regions: Conversely, they can show regions where such properties would be detrimental.

These predictive models are invaluable for lead optimization. By applying QSAR analysis to a series of this compound analogs, researchers could rationally design modifications to the morpholine ring or the imidazo[1,2-a]pyridine core to maximize target affinity and biological effect, thereby accelerating the drug discovery process. openpharmaceuticalsciencesjournal.com

Pharmacological Evaluation in Preclinical Models Non Human

In Vitro Cellular Profiling and Biological Activity Screening

The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets and exhibit a wide range of biological activities. researchgate.net Derivatives of this scaffold have been extensively studied for their therapeutic potential.

Cell-Based Assays for Cellular Pathway Modulation

Imidazo[1,2-a]pyridine derivatives have demonstrated significant effects on various cellular pathways, particularly those involved in cancer cell proliferation and signal transduction.

Numerous studies have reported the antiproliferative activity of imidazo[1,2-a]pyridine analogs against various cancer cell lines. researchgate.netnih.govnih.gov For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to induce cytotoxicity in non-small cell lung cancer (NSCLC) cells. nih.gov Certain compounds in this class can induce cell cycle arrest and apoptosis, key processes in controlling cancer cell growth. nih.govnih.gov

The mechanism of action often involves the modulation of critical signaling pathways. Some imidazo[1,2-a]pyridine derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer. nih.gov Others have been shown to suppress the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer. nih.gov For example, a novel imidazo[1,2-a]pyridine derivative was found to diminish the DNA-binding activity of NF-κB in breast and ovarian cancer cells. nih.gov Furthermore, some analogs act as inhibitors of protein kinases such as DYRK1A and CLK1, which are involved in various cellular processes. researchgate.net

Table 1: Cellular Pathway Modulation by Imidazo[1,2-a]pyridine Derivatives

Derivative Class Cell Line(s) Observed Effect Targeted Pathway
Imidazo[1,2-a]pyridines coupled with 2-amino-4H-pyran A549 (Lung adenocarcinoma) Induced cytotoxicity, ROS-mediated apoptosis, cell cycle arrest NADPH Oxidase activation
Di-aryl-imidazo[1,2-a]pyridines Melanoma and Cervical Cancer Inhibition of cell growth, induction of apoptosis and cell cycle arrest PI3K/Akt/mTOR
N-(p-tolyl)imidazo[1,2-a]pyridine derivative (MIA) MDA-MB-231 (Breast cancer), SKOV3 (Ovarian cancer) Reduced inflammatory cytokines, suppressed COX-2 and iNOS gene expression STAT3/NF-κB
Imidazo[1,2-a]pyridines Various cancer cell lines Inhibition of Wnt/β-catenin signaling Wnt/β-catenin

Antimicrobial, Antifungal, and Antiparasitic Activity Profiling in Model Organisms

The imidazo[1,2-a]pyridine scaffold has been a fruitful source of compounds with a broad spectrum of anti-infective properties. nih.gov

Antimicrobial Activity: Derivatives of imidazo[1,2-a]pyridine have been evaluated for their activity against various bacterial strains. researchgate.netresearchgate.net For example, a series of imidazo[1,2-b]pyridazine (B131497) derivatives containing a morpholine (B109124) moiety demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Specifically, compounds with amide linkers showed promising antitubercular activity, with some exhibiting a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. researchgate.net Other studies have also highlighted the potential of this chemical class against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity: The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been explored. scirp.orgnih.gov Studies have shown that certain analogs exhibit activity against fungal pathogens like Candida albicans. scirp.orgchemrxiv.org For instance, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested, with four compounds showing activity against a resistant strain of Candida albicans with MICs below 300 μmol/L. scirp.org The morpholine ring itself is a component of some antifungal agents, suggesting that its incorporation into the imidazo[1,2-a]pyridine scaffold could be a promising strategy for developing new antifungal drugs.

Antiparasitic Activity: Imidazo[1,2-a]pyridine derivatives have shown notable activity against various parasites. nih.gov In vitro studies have demonstrated the efficacy of these compounds against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov Additionally, research has been conducted on imidazo[1,2-a]pyridine derivatives as potential agents against visceral leishmaniasis, with virtual screening efforts identifying promising hit compounds. researchgate.net

Table 2: Anti-infective Activity of Imidazo[1,2-a]pyridine Derivatives

Activity Type Organism(s) Derivative Class/Compound Key Findings
Antimicrobial Mycobacterium tuberculosis H37Rv 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine amides Potent activity with MICs as low as 1.6 µg/mL
Antifungal Candida albicans 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones Active with MICs < 300 μmol/L
Antiparasitic Entamoeba histolytica, Trichomonas vaginalis Various Imidazo[1,2-a]pyridines (IMPYs) Active against metronidazole-resistant strains
Antiparasitic Leishmania Imidazo[1,2-a]pyridine hit series Improved antiparasitic activity and selectivity index

In Vivo Pharmacological Characterization in Non-Human Organisms

While in vitro studies provide valuable initial data, in vivo evaluation in animal models is crucial to understand the pharmacological profile of a compound in a whole organism.

Exploratory Studies in Animal Models for Mechanism of Action

Exploratory in vivo studies help to confirm the mechanism of action suggested by in vitro data. For imidazo[1,2-a]pyridine derivatives, in vivo studies have often focused on their anticancer and anti-inflammatory effects. For example, some derivatives that inhibit the Wnt/β-catenin signaling pathway in cell-based assays have also shown activity in a Wnt-reporter zebrafish model, confirming their potential as inhibitors of this pathway in a living organism. nih.gov In another study, a series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives were evaluated for their in vivo locomotor activity in mice, which indicated a central nervous system depressant action without neurotoxicity. researchgate.net

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for the development of new drugs. For the imidazo[1,2-a]pyridine class, PK studies have been conducted in preclinical species like mice and rats to evaluate parameters such as absorption, distribution, metabolism, and excretion.

For instance, a study on imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents evaluated the in vivo pharmacokinetics of two lead compounds in male mice via both oral and intravenous administration. nih.gov Another study on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases identified a compound that was highly orally bioavailable and inhibited the growth of colon carcinoma xenografts in vivo following oral administration, with no observed toxicity. acs.org These studies are critical for determining the drug-like properties of these compounds and their potential for further development. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as enhancing blood solubility and brain permeability.

Table 3: Preclinical Pharmacokinetic and In Vivo Efficacy of Imidazo[1,2-a]pyridine Analogs

Derivative Class Animal Model Administration Route Key Findings
Imidazo[1,2-a]pyridine-3-carboxamides Male mice Oral (PO) and Intravenous (IV) Compounds demonstrated enhanced pharmacokinetics suitable for further anti-TB drug development.
Imidazo[4,5-b]pyridine-based Aurora kinase inhibitor Mice with SW620 colon carcinoma xenografts Oral Highly orally bioavailable; inhibited tumor growth with no observed toxicity.
Imidazo[1,2-a]pyrimidines and Imidazo[1,2-a]pyridines Zebrafish (Wnt-reporter model) Not specified Demonstrated in vivo inhibition of Wnt/β-catenin signaling.
6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazines Mice Not specified Showed significant CNS depressant action without neurotoxicity.

Future Directions and Research Gaps

Development of Advanced Synthetic Methodologies for Complex Analogs

While established methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core exist, the future development of more complex and functionally diverse analogs of 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine necessitates more advanced and efficient synthetic strategies. A significant research gap lies in the creation of methodologies that offer high atom economy, broad functional group tolerance, and the ability to introduce chemical diversity in a controlled manner. researchgate.net

Future research should focus on:

Visible Light-Induced C-H Functionalization: Recent advances have demonstrated the power of visible light photocatalysis for the direct C-H functionalization of the imidazo[1,2-a]pyridine core. mdpi.com Expanding these methods would allow for the late-stage introduction of various substituents (e.g., trifluoromethyl, sulfonyl, and aryl groups) onto the scaffold under mild conditions, thus streamlining the synthesis of complex analogs. mdpi.com

Multi-Component Reactions (MCRs): The use of MCRs, such as the Groebke–Blackburn–Bienaymè (GBB) reaction, offers a powerful tool for rapidly assembling molecular complexity from simple starting materials. rsc.org Developing new MCRs tailored for the imidazo[1,2-a]pyridine-morpholine scaffold would accelerate the discovery of novel derivatives by allowing for the exploration of a vast chemical space.

Novel Catalytic Systems: Exploring novel catalysts, including copper-catalyzed and iodine-mediated systems, can provide alternative and more sustainable routes for synthesis. organic-chemistry.orgnih.gov For instance, copper-catalyzed aerobic oxidative coupling reactions have shown promise for building the core structure and could be adapted for more complex substrates. organic-chemistry.org Similarly, ultrasound-assisted synthesis in green solvents like water represents an environmentally benign approach worth further investigation. organic-chemistry.org

Elucidation of Novel Biological Targets and Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of several key biological targets, but the full spectrum of their activity remains largely unexplored. A critical future direction is to move beyond known targets and identify novel proteins and signaling pathways modulated by this compound and its analogs.

Current research has linked this scaffold to the inhibition of:

Receptor Tyrosine Kinases: Notably, c-Met kinase, which is implicated in various cancers. nih.gov

Oncogenic Proteins: Covalent inhibitors targeting KRAS G12C have been developed from this scaffold. rsc.org

Bacterial Enzymes: In Mycobacterium tuberculosis, targets include QcrB and ATP synthase, which are crucial for the pathogen's energy metabolism. nih.gov

Future research should aim to:

Identify New Kinase Targets: Given the success in targeting c-Met, a systematic screening against a broad panel of kinases could reveal novel anticancer applications.

Explore Anti-inflammatory Pathways: Studies have shown that some derivatives can modulate the STAT3/NF-κB signaling pathway, which is central to inflammation. nih.gov Further investigation could uncover new therapeutic uses in chronic inflammatory diseases.

Uncover Antiviral Mechanisms: While some antiviral activity has been noted, the specific viral proteins or host factors targeted by these compounds are often unknown. mdpi.comnih.gov Elucidating these mechanisms could lead to the development of new treatments for viral infections.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to the imidazo[1,2-a]pyridine-morpholine class of compounds is a promising future direction. mednexus.orgresearchgate.net These computational tools can significantly accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before their synthesis. jsr.org

Key areas for integration include:

De Novo Drug Design: Generative AI models can design novel imidazo[1,2-a]pyridine-morpholine analogs with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. crimsonpublishers.com

Virtual Screening and Target Prediction: AI algorithms can screen vast virtual libraries of compounds against biological targets to identify promising candidates. researchgate.net They can also predict new potential targets for existing molecules, opening up drug repurposing opportunities.

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with better drug-like characteristics and reducing the likelihood of late-stage failures. nih.gov

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening High-throughput computational screening of compound libraries against biological targets.Rapid identification of potential lead compounds. researchgate.net
De Novo Design Generation of novel molecular structures with optimized properties using generative models.Discovery of innovative chemical scaffolds with enhanced efficacy. crimsonpublishers.com
QSAR Modeling Predicting the biological activity of compounds based on their chemical structure.Prioritization of synthetic efforts on the most promising candidates.
ADMET Prediction Forecasting pharmacokinetic and toxicity profiles of new chemical entities.Early deselection of compounds likely to fail, reducing development costs. nih.gov

Exploration of New Research Avenues Based on Molecular Mechanisms

A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects will open up new avenues for research and therapeutic application. This involves moving beyond identifying a primary target to understanding how target modulation affects downstream cellular processes.

For example, if a compound is found to inhibit a specific kinase, future research could explore:

Resistance Mechanisms: Investigating how cancer cells might develop resistance to the compound and designing strategies to overcome it.

Synergistic Combinations: Identifying other drugs that could be co-administered to achieve a synergistic therapeutic effect. For instance, combining an imidazo[1,2-a]pyridine derivative with curcumin (B1669340) has been shown to enhance anti-inflammatory effects. nih.gov

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment, paving the way for personalized medicine.

By elucidating the complete mechanism of action, researchers can better position these compounds for treating a wider range of diseases where the identified pathway is dysregulated.

Design of Next-Generation Imidazo[1,2-a]pyridine-Morpholine Hybrid Molecules

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy for developing multi-target or synergistic drugs. The design of next-generation hybrids based on the this compound scaffold is a key area for future innovation. The morpholine (B109124) ring itself is often incorporated into drug candidates to improve physicochemical and metabolic properties. researchgate.net

Future work in this area should focus on:

Dual-Target Inhibitors: Creating hybrid molecules that can simultaneously inhibit two distinct but related targets in a disease pathway. For example, a hybrid that inhibits both a kinase and a protein involved in apoptosis could be a highly effective anticancer agent.

Conjugate Molecules: Linking the imidazo[1,2-a]pyridine-morpholine core to other bioactive molecules, such as natural products or existing drugs, to create conjugates with novel properties.

Targeted Delivery Systems: Incorporating the scaffold into larger molecules designed to deliver the active compound specifically to diseased cells, thereby increasing efficacy and reducing side effects.

An example of this approach is the successful synthesis of imidazo[1,2-a]pyridine-oxadiazole hybrids, which have demonstrated potent anti-proliferative activity. nih.gov Expanding this strategy to include other pharmacophores will be a fruitful area of research.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine, and how can reaction conditions be optimized to enhance yield and purity?

  • Answer: Synthesis typically involves cyclization or Friedländer-type condensations. For instance, introducing a morpholine group at the C-3 position via Mannich reactions using Na₂CO₃ under solvent-free conditions achieves high yields (~85%) . Optimization includes temperature control (80–100°C), solvent selection (e.g., DMF for polar aprotic environments), and purification via column chromatography or recrystallization to attain >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Answer: High-resolution ¹H/¹³C NMR spectroscopy resolves proton environments and carbon frameworks, while X-ray crystallography confirms crystal packing and intermolecular interactions (e.g., π-π stacking) . Hirshfeld surface analysis further validates hydrogen-bonding networks and steric effects, as demonstrated for imidazo[1,2-a]pyrimidine analogs .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound derivatives?

  • Answer: COX-1/COX-2 inhibition assays (enzyme immunoassays) quantify anti-inflammatory potential, with IC₅₀ values determining selectivity (e.g., 0.07 μM for COX-2 inhibition) . Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) assess neuroprotective activity, while MTT cytotoxicity screening in cancer cell lines (e.g., HepG2) evaluates anticancer properties .

Advanced Research Questions

Q. How does the substitution pattern (e.g., morpholine at C-3) influence the COX-2 inhibitory selectivity and potency of imidazo[1,2-a]pyridine derivatives?

  • Answer: The morpholine group enhances COX-2 selectivity by forming hydrogen bonds with Arg513 and His90 in the enzyme’s secondary pocket. Structure-activity relationship (SAR) studies reveal a selectivity index of 217.1 for morpholine derivatives, compared to <50 for alkyl-substituted analogs, due to improved steric and electronic complementarity . Molecular docking (AutoDock Vina) visualizes binding modes, guiding rational design .

Q. What mechanistic insights explain the conflicting cytotoxicity data reported for imidazo[1,2-a]pyridine analogs across different cell lines?

  • Answer: Discrepancies arise from variations in cell membrane permeability (logP differences) and metabolic stability. For example, fluorinated derivatives exhibit altered bioavailability due to increased lipophilicity . Standardizing assay conditions (e.g., 10% FBS, 48-hour exposure) and using isogenic cell lines minimize variability .

Q. Which computational strategies (e.g., DFT, molecular docking) are most suitable for predicting the reactivity and target engagement of this compound?

  • Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways . Molecular docking with COX-2 (PDB: 5KIR) identifies critical binding residues, while molecular dynamics (MD) simulations (>100 ns) assess complex stability .

Q. How can researchers design imidazo[1,2-a]pyridine-morpholine hybrids to improve pharmacokinetic properties such as solubility and metabolic stability?

  • Answer: Introducing hydrophilic groups (e.g., -OH at non-critical positions) improves aqueous solubility. Replacing ester moieties with amides reduces first-pass metabolism. LogD optimization (measured via HPLC at pH 7.4) balances permeability and solubility . Deuteration of labile C-H bonds enhances metabolic stability .

Q. What strategies are effective in resolving contradictory data between in vitro enzyme inhibition and in vivo efficacy studies for morpholine-functionalized imidazo[1,2-a]pyridines?

  • Answer: Discrepancies may stem from poor absorption or species-specific target differences. Pharmacokinetic-pharmacodynamic (PK-PD) modeling (Phoenix WinNonlin) correlates plasma concentrations with efficacy. Metabolite profiling (LC-MS/MS) identifies active or inhibitory metabolites, informing structural refinements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.